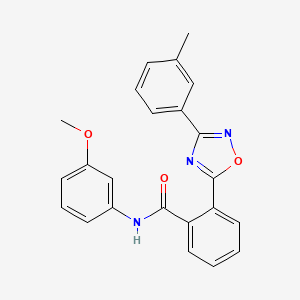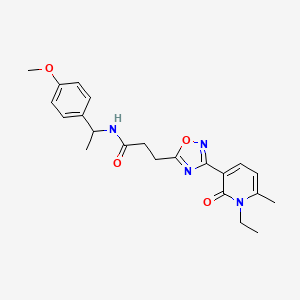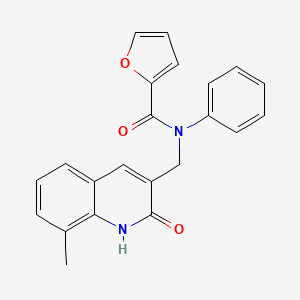
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide, also known as 8-HQ, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of quinoline and furan, two organic compounds that have been widely used in medicinal chemistry. In
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide involves the inhibition of HDACs, which leads to changes in chromatin structure and gene expression. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene transcription. HDAC inhibitors like N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide prevent this process, leading to increased acetylation of histones and the activation of gene expression. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to modulate the activity of voltage-gated calcium channels, which can affect neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide are complex and depend on the specific cellular context. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to induce cell differentiation, apoptosis, and cell cycle arrest. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In neuronal cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to modulate calcium signaling, which can affect synaptic plasticity and neuronal excitability.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide in lab experiments is its specificity for HDAC inhibition. HDAC inhibitors are a promising class of anti-cancer drugs, but many of them have off-target effects that can lead to toxicity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to be a selective inhibitor of HDACs, which may reduce the risk of toxicity. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain experimental contexts.
将来の方向性
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide. One area of interest is the development of more potent derivatives of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide that can be used as HDAC inhibitors. Additionally, the potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide as a therapeutic agent for cancer and neurodegenerative diseases should be further explored. Finally, the mechanisms underlying the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide on calcium signaling should be investigated in more detail, which may lead to the development of new treatments for neurological disorders.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide involves a multi-step process that starts with the preparation of 8-methylquinoline-3-carbaldehyde. This intermediate is then reacted with furan-2-carboxylic acid to yield N-((8-methylquinolin-3-yl)methyl)furan-2-carboxamide. The final step involves the hydroxylation of the quinoline ring using sodium borohydride and hydrogen peroxide to yield N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of cancer biology and neurobiology. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors like N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide have been investigated for their potential to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to modulate the activity of voltage-gated calcium channels, which are important for neuronal signaling.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-7-5-8-16-13-17(21(25)23-20(15)16)14-24(18-9-3-2-4-10-18)22(26)19-11-6-12-27-19/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNLRRHIFLKELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

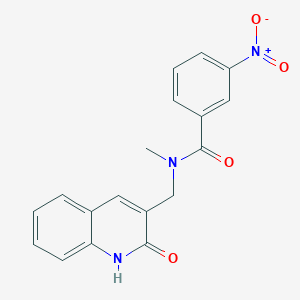

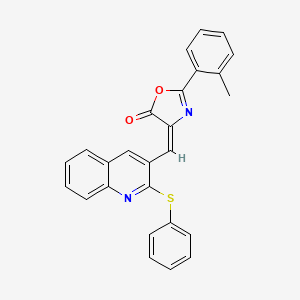
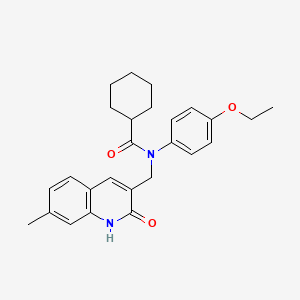
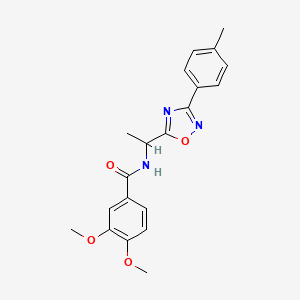
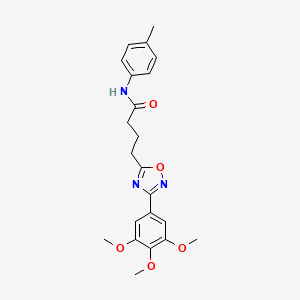
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)

